molecular formula C18H14O7 B130547 Mirabijalone D CAS No. 485811-84-5

Mirabijalone D

Cat. No. B130547
M. Wt: 342.3 g/mol
InChI Key: SUWMBRRWYKHHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mirabijalone D is a flavonoid compound that can be isolated from the roots of the Mirabilis jalapa plant . It has a molecular formula of C18H14O7 and a molecular weight of 342.3 .


Molecular Structure Analysis

The molecular structure of Mirabijalone D includes a chromeno[3,4-b]chromen-12-one moiety . The compound is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .


Physical And Chemical Properties Analysis

Mirabijalone D appears as a powder . It has a molecular weight of 342.3 and a chemical formula of C18H14O7 . It is soluble in various organic solvents .

Scientific Research Applications

Antitumor Activity

Mirabijalone D, along with other rotenoids, has been studied for its potential antitumor properties. For example, a novel rotenoid compound, mirabijalone E, isolated from Mirabilis himalaica, exhibited cytotoxicity against various human cancer cell lines and suppressed tumor growth in xenograft models (Lang Linghu et al., 2014). Additionally, mirabijalone B demonstrated significant antitumor activity in vitro by inhibiting DNA topoisomerases, suggesting a potential mechanism of action (Qing Chen, 2009).

Inhibition of Enzymes

Mirabijalone D and related compounds have shown inhibitory effects on specific enzymes. For instance, mirabijalone D exhibited significant inhibition of β-secretase (BACE1), an enzyme associated with Alzheimer's disease, in a study using Abronia nana suspension cultures (Se-Hoon Park et al., 2014). This suggests potential therapeutic applications in neurodegenerative diseases.

Potential Pharmacophore for HDAC Inhibitors

In silico pharmacophore-based virtual screening identified mirabijalone C as a potential inhibitor of HDAC4 and HDAC7, indicating the possibility of using mirabijalone derivatives in designing new drugs targeting these enzymes (L. Erlina et al., 2018).

Cellular Mechanisms and Effects

Mirabijalone D and related compounds have been explored for their effects on cellular mechanisms. A study on various rotenoids, including mirabijalone D, found that these compounds could modulate cell proliferation in cancer cell lines, highlighting their potential as therapeutic agents (Sharathna P. et al., 2021).

Safety And Hazards

Safety data for Mirabijalone D suggests that it should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided, and personal protective equipment including chemical impermeable gloves should be worn during handling .

Future Directions

While the current literature provides some information about Mirabijalone D, more research is needed to fully understand its potential applications. Future studies could focus on its synthesis, chemical reactions, and biological activities. Additionally, its mechanism of action could be further investigated to explore potential therapeutic uses .

properties

IUPAC Name

3,6,11-trihydroxy-9-methoxy-10-methyl-6H-chromeno[3,4-b]chromen-12-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O7/c1-7-10(23-2)6-12-14(15(7)20)16(21)13-9-4-3-8(19)5-11(9)25-18(22)17(13)24-12/h3-6,18-20,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWMBRRWYKHHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1O)C(=O)C3=C(O2)C(OC4=C3C=CC(=C4)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mirabijalone D

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
W Yi‐Fen, C Ji‐Jun, Y Yan, Z Yong‐Tang… - Helvetica Chimica …, 2002 - Wiley Online Library
… Mirabijalone D (4) was an amorphous yellow powder. The HR-EI-MS showed a molecular-ion peak at m/z 342.0748, in accordance with the molecular formula C18H14O7 (calc. …
Number of citations: 24 onlinelibrary.wiley.com
X Li, M Yin, X Yang, G Yang, X Gao - Fitoterapia, 2018 - Elsevier
… Genera Mirabilis and Abrovia also shared mirabijalone D. These results showed that rotenoids were the most characteristic compounds in these three genera, especially in genus …
Number of citations: 10 www.sciencedirect.com
SH Park, EJ Yang, SI Kim, KS Song - Bioorganic & Medicinal Chemistry …, 2014 - Elsevier
… Inhibitory effect of mirabijalone D (4) on Aβ 1–42 production in APP SW -N2a cells. Upper; cytotoxicity of mirabijalone D on APP SW -N2a cells. Lower; effect of mirabijalone D on Aβ 1–…
Number of citations: 14 www.sciencedirect.com
D Maulina, SB Sumitro, M Amin, SR Lestari - Journal of Biopesticides, 2018 - jbiopest.com
Biopesticide are biological agents sourced from the natural products to control the pest population. Mirabilis jalapa extract is one of biopesticides that contain the repellence of insects …
Number of citations: 12 www.jbiopest.com
EJ Yang, T Lee, KS Song - Natural product research, 2019 - Taylor & Francis
… Among the isolated compounds, boeravinone D, mirabijalone D (Park et al. Citation2014) and boeravinone E (Kim et al. Citation2014) were determined to be potent β-secretase …
Number of citations: 5 www.tandfonline.com
PK PK, A Priyadharshini… - Mini Reviews in …, 2021 - ingentaconnect.com
… From the analysis, they found that Abroinone, Boeravinone D, and Mirabijalone D showed dose-dependent inhibition of BACE1. The underlying mechanism includes the AD and its …
Number of citations: 6 www.ingentaconnect.com
EJ Yang, W Lee, KS Song, JS Bae - Biochemical Pharmacology, 2016 - Elsevier
… In particular, the most effective compound mirabijalone D significantly suppressed the … when APPsw-N2a cells were treated with 50 μM mirabijalone D [16]. Boeravinone H, which was …
Number of citations: 6 www.sciencedirect.com
W Lee, D Lee, Y Lee, T Lee, KS Song… - Journal of natural …, 2018 - ACS Publications
… Among them, boeravinone D (IC 50 = 4.8 μM) and mirabijalone D (IC 50 = 4.2 μM) were proposed as noncompetitive inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (…
Number of citations: 13 pubs.acs.org
J Reynaud, D Guilet, R Terreux, M Lussignol… - Natural Product …, 2005 - pubs.rsc.org
Covering: the literature from the first reported isolation of isoflavonoids from non-leguminous families up to April 2005 This review provides a listing of isoflavonoids reported in non-…
Number of citations: 133 pubs.rsc.org
M Chaitanya, P Suresh - Journal of Pharmaceutical Research International, 2018
Number of citations: 2

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